Nona-3,5-diyn-2-one
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Overview
Description
Nona-3,5-diyn-2-one is a naturally occurring compound that has been found in various plants, including the marine sponge Petrosia sp. This compound has gained significant attention in recent years due to its potential biological and pharmacological properties.
Mechanism Of Action
The mechanism of action of Nona-3,5-diyn-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Nona-3,5-diyn-2-one has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using Nona-3,5-diyn-2-one in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-viral activities. It may be used as a potential therapeutic agent for various diseases. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of Nona-3,5-diyn-2-one. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a natural product for the development of novel drugs. Additionally, more research is needed to determine the safety and toxicity of this compound.
In conclusion, Nona-3,5-diyn-2-one is a naturally occurring compound that has gained significant attention due to its potential biological and pharmacological properties. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and its potential as a natural product for the development of novel drugs.
Synthesis Methods
The synthesis of Nona-3,5-diyn-2-one is a complex process that involves multiple steps. The most common method of synthesizing Nona-3,5-diyn-2-one is through the reaction of 1,4-diyn-3-ene with propargyl bromide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3,5-hexadiyn-2-one with propargyl bromide in the presence of a palladium catalyst.
Scientific Research Applications
Nona-3,5-diyn-2-one has been the subject of extensive scientific research due to its potential biological and pharmacological properties. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
116428-95-6 |
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Product Name |
Nona-3,5-diyn-2-one |
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
nona-3,5-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h3-4H2,1-2H3 |
InChI Key |
QWONPZQEZBKNSN-UHFFFAOYSA-N |
SMILES |
CCCC#CC#CC(=O)C |
Canonical SMILES |
CCCC#CC#CC(=O)C |
synonyms |
3,5-Nonadiyn-2-one (9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.